Obolactone

Beschreibung

Classification and Structural Features within Dihydropyrone Natural Products

Obolactone is classified within the family of dihydropyrone natural products. This classification is based on the presence of a core dihydropyrone ring system within its molecular architecture.

Obolactone as a 2,6-Disubstituted Dihydropyrone Moiety

A key structural feature of obolactone is its identification as containing a 2,6-disubstituted dihydropyrone moiety. This indicates that the dihydropyrone ring is substituted at the carbon atoms located at positions 2 and 6. The presence of this specific substitution pattern is significant in defining its chemical properties and potential interactions. Obolactone is described as unique in that two dihydropyrone rings, specifically a γ-pyrone and α-pyrone, are connected via a methylene (B1212753) bridge, demonstrating a rare structural scaffold. researchgate.net The 2,6-disubstituted dihydropyrone moiety is also present in other natural products such as hepialone (B1244274) and dihydroobolactone. chim.it

Relationship to α-Pyrone and δ-Lactone Chemical Classes

Obolactone exhibits a relationship to both α-pyrone and δ-lactone chemical classes through its structural components. The molecule incorporates features characteristic of α-pyrones, which are six-membered rings containing an ester group and a double bond, and δ-lactones, which are six-membered cyclic esters. The structural scaffold of obolactone includes both a γ-pyrone and an α-pyrone connected by a methylene bridge. researchgate.net Natural products bearing an α-pyrone moiety have been successfully synthesized using various strategies. researchgate.net Plant-derived δ-lactones with alkyl or arylalkyl groups at C-6 are produced by a limited number of genera, including Cryptocarya. nih.gov

Natural Occurrence and Botanical/Microbial Sources of Obolactone

Obolactone has been isolated from both botanical and microbial sources, highlighting its presence across different biological kingdoms.

Isolation from Cryptocarya obovata (Fruits, Trunk Bark, and Leaves)

Cryptocarya obovata, a tree belonging to the Lauraceae family, is a notable botanical source of obolactone. Obolactone has been isolated from various parts of this plant, including the fruits and the trunk bark. researchgate.netbiocrick.com Additionally, obolactone, along with 7',8'-dihydroobolactone (B13446048), has been isolated from the leaves of Cryptocarya obovata. chim.itresearchgate.net The genus Cryptocarya is widely distributed in tropical and subtropical regions and is known to contain various phytochemical constituents, including α-pyrone derivatives. researchgate.net

Identification as a Microbial Metabolite from Fungal Strains

Beyond its botanical origins, obolactone has also been identified as a microbial metabolite, particularly from certain fungal strains. biosynth.com Microbial metabolites are secondary metabolites derived from microbial sources. biosynth.com Fungi produce a vast and diverse array of secondary metabolites, particularly abundant in filamentous Ascomycota and Basidiomycota phyla. researchgate.net The production of microbial secondary metabolites can be influenced by co-cultivation with other microorganisms. frontiersin.orgnih.gov

Structural Similarities and Differences with Related Natural Products

Obolactone shares structural similarities with other natural products containing dihydropyrone moieties, while also possessing distinct features that differentiate it. The 2,6-disubstituted dihydropyrone moiety is a common structural unit found in obolactone, hepialone, and dihydroobolactone. chim.it Other related natural products such as stegobiol, stegobinone, maurenone, membrenone, vallartanone, and auripyrone contain highly substituted dihydropyrone units. chim.it The structural scaffold of obolactone, featuring two connected dihydropyrones (a γ-pyrone and an α-pyrone) linked by a methylene bridge, is considered rare. researchgate.net Structural similarity is a basis for drug repositioning studies, where compounds with similar structures are analyzed for potential new indications. charite.de

Comparison with Hepialone and Dihydroobolactone

Obolactone shares a lactone core structure with other natural products, including hepialone and dihydroobolactone. While specific detailed comparative studies on the structural and biological differences between obolactone and hepialone are not extensively detailed in the provided search results, hepialone is also a lactone with a distinct chemical formula (C8H12O2) nih.gov.

Dihydroobolactone is structurally related to obolactone, differing by the saturation of a double bond. It is described as a natural product whose structural formula is incorporated with a 5,6-dihydro-pyrone moiety, similar to obolactone rsc.org. Research indicates that 7',8'-dihydroobolactone can inhibit Trypanosoma brucei brucei with an IC50 of 2.8 µM targetmol.com. Obolactone itself has shown significant activity in in vitro cytotoxic assays against the KB cell line with an IC50 value of 3 µM chemfaces.comthieme-connect.com. The presence of the double bond in obolactone, absent in dihydroobolactone at the corresponding position, likely contributes to differences in their biological activity and chemical properties.

Context within Cryptocarya Genus-Derived Lactones (e.g., Cryptocaryone, Rugulactone, Cryptoconcatones)

The genus Cryptocarya is a known source of various δ-lactone derivatives, with obolactone being one example among a diverse group that includes cryptocaryone, rugulactone, cryptoconcatones, cryptolatifolione, cryptomoscatones, and cryptocaryols nih.govnih.gov. These lactones exhibit a range of bioactivities, such as antitumor, antitrypanosomal, antimalarial, and inhibitory effects on NF-κB activation nih.gov.

Cryptocaryone is a dihydrochalcone (B1670589) found in several Cryptocarya species, including Cryptocarya chinensis and Cryptocarya concinna. nih.govplantaedb.comjst.go.jpresearchgate.netmdpi.com. It has shown antiproliferation effects in ovarian cancer cells and can induce oxidative stress and DNA damage mdpi.comoiccpress.com. Cryptocaryone has a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol nih.govjst.go.jpnih.gov.

Rugulactone, another 6-arylalkyl-5,6-dihydro-2H-pyran-2-one, was isolated from Cryptocarya rugulosa. naturalproducts.netcore.ac.ukresearchgate.net. It is known for its ability to inhibit the NF-κB activation pathway and has shown activity against various cancer types core.ac.ukresearchgate.net. Rugulactone has a molecular formula of C17H18O3 and a molecular weight of 270.12558 Da naturalproducts.netuni.lu.

Cryptoconcatones are a series of α-pyrone derivatives isolated from Cryptocarya concinna. oiccpress.comresearchgate.net. These compounds are described as arylalkenyl α,β-unsaturated δ-lactones and have shown cytotoxic activities against cancer cell lines oiccpress.comresearchgate.net.

The structural diversity within these Cryptocarya-derived lactones, including variations in the side chains and the presence or absence of unsaturation, contributes to their varied biological profiles. Obolactone, with its specific α-pyrone structure and arylalkenyl side chain, fits within this broader context of biologically active lactones produced by the Cryptocarya genus.

Research findings related to obolactone include its isolation and structural elucidation from Cryptocarya obovata. chemfaces.comthieme-connect.com. The absolute configuration of obolactone has been established through techniques such as circular dichroism chemfaces.comthieme-connect.com. Synthetic routes for obolactone have also been developed, including approaches utilizing Prins cyclization and ring-closing metathesis thieme-connect.comacs.org. Computational studies, such as molecular docking and dynamics simulations, have suggested obolactone as a potential lead compound for modulating Pseudomonas aeruginosa LasR, indicating potential antimicrobial applications nih.govdut.ac.za.

Here is a data table summarizing some of the Cryptocarya-derived lactones discussed:

| Compound | Source Species | Molecular Formula | PubChem CID | Notes |

| Obolactone | Cryptocarya obovata | C19H18O4 | 11370316 | α-pyrone, Cytotoxic chemfaces.comthieme-connect.comnih.gov |

| Cryptocaryone | Cryptocarya spp. | C17H14O4 | 10379026 | Dihydrochalcone, Cytotoxic nih.govmdpi.comnih.gov |

| Rugulactone | Cryptocarya rugulosa | C17H18O3 | Not Listed | Inhibits NF-κB naturalproducts.netcore.ac.ukresearchgate.netuni.lu |

| Cryptoconcatones | Cryptocarya concinna | Varied | Varied | α-pyrone derivatives, Cytotoxic oiccpress.comresearchgate.net |

Note: PubChem CID for Rugulactone was not explicitly found in the provided snippets, although related information was available.

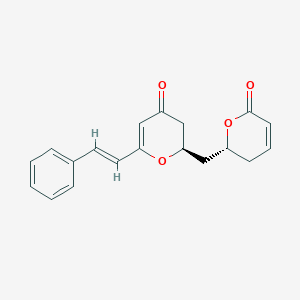

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6-[(E)-2-phenylethenyl]-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2/b10-9+/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGGCMIUTMKVIG-WADNSWHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1C[C@@H]2CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Absolute Stereochemistry Determination of Obolactone

Elucidation of Relative Configuration via X-ray Crystallography

X-ray crystallography stands as a potent technique for resolving the atomic and molecular structure of crystalline substances. wikipedia.orgoup.com By analyzing the pattern of diffracted X-rays generated upon interaction with a crystal lattice, researchers can construct a three-dimensional map of electron density, thereby pinpointing the positions of atoms and detailing their connections. wikipedia.orgoup.com This method has been instrumental in the structural elucidation of various compounds, including those structurally analogous to obolactone, contributing to the assignment of their relative configurations. researchgate.netgrafiati.comresearchgate.netresearchgate.net While one source indicated direct X-ray crystallographic data for obolactone nih.gov, it is important to emphasize the significant role of X-ray analysis in confirming the relative stereochemistry when a compound can be obtained in crystalline form.

Determination of Absolute Stereochemistry via Circular Dichroism (CD) Analysis

Circular Dichroism (CD) spectroscopy is a widely adopted technique for determining the absolute configuration of molecules possessing chirality, particularly those containing chromophoric groups. mtoz-biolabs.comnih.govchiralabsxl.com CD spectroscopy measures the differential absorption between left and right circularly polarized light as it passes through a sample. mtoz-biolabs.com The resulting CD spectrum, which plots this differential absorption against wavelength, yields valuable information concerning the stereochemistry and conformation of the molecule under investigation. mtoz-biolabs.comnih.gov

In the case of obolactone, CD analysis has been successfully applied to establish its absolute configuration. researchgate.netresearchgate.netresearchgate.net This typically involves comparing the experimentally obtained CD spectrum of obolactone with either the known CD spectra of structurally similar compounds with established absolute configurations or with theoretically calculated CD spectra. mtoz-biolabs.comchiralabsxl.com The characteristic signs and intensities of the Cotton effects, which appear as peaks or troughs in the CD spectrum, at specific wavelengths serve as indicators of the absolute configuration of the chiral centers within the molecule. researchgate.netmtoz-biolabs.comchiralabsxl.com

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the comprehensive elucidation of molecular structures. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the connectivity of atoms and the types of functional groups present within a molecule. emerypharma.comnih.govnmrwiki.org

For obolactone, the extensive analysis of its 1D (¹H and ¹³C) and 2D NMR spectroscopic data has been fundamental to its structural assignment. nih.govresearchgate.netresearchgate.netamazonaws.comrsc.org

1D NMR (¹H and ¹³C): ¹H NMR spectroscopy provides information regarding the different types of protons within the molecule, their electronic environments (indicated by chemical shifts), the number of neighboring protons (deduced from splitting patterns and coupling constants), and the relative number of each type of proton (determined by integration). emerypharma.comnmrwiki.org ¹³C NMR spectroscopy, on the other hand, reveals the distinct types of carbon atoms present in the molecule. nih.gov By analyzing the chemical shifts and coupling patterns observed in the 1D NMR spectra, different structural fragments of the obolactone molecule can be identified.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other, which helps in identifying spin systems within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate protons with the carbon atoms directly bonded to them. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbon atoms that are separated by two or three bonds. This is particularly useful for establishing connectivity between different molecular fragments. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons, which is invaluable for determining relative stereochemistry and preferred conformations. nih.govresearchgate.netresearchgate.net

By carefully analyzing the cross-peaks observed in these various 2D NMR spectra, researchers can conclusively determine the complete carbon framework and the precise positions of protons within the obolactone molecule. This process confirms the planar structure and provides crucial information about the relative spatial arrangement of atoms.

Mosher's Analysis for Chirality Assignment in Specific Stereocenters

Mosher's analysis, also referred to as the modified Mosher's method, is a technique employed to determine the absolute configuration of chiral centers within molecules, particularly effective for secondary alcohols and primary amines. researchgate.netuqam.ca This method involves the synthesis of diastereomeric esters or amides through the reaction of the chiral compound with an enantiomerically pure form of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as MTPA) or its derivatives. researchgate.netuqam.caacs.org

The ¹H NMR spectra of the resulting diastereomers are subsequently analyzed. researchgate.netuqam.ca The differences in the chemical shifts (Δδ) of protons located near the chiral center, when comparing the spectra of the (S)- and (R)-MTPA derivatives, exhibit predictable patterns that are directly related to the absolute configuration of the chiral center. researchgate.netuqam.ca By examining the signs of these Δδ values, the absolute configuration of the stereocenter can be confidently assigned. researchgate.net Mosher's analysis has been successfully applied in the stereochemical determination of various natural products, including those possessing structural features similar to obolactone, to assign the absolute configuration of specific chiral carbon atoms. researchgate.netresearchgate.net

Comprehensive Total Synthesis Strategies for Obolactone and Its Stereoisomers

Asymmetric Synthetic Approaches to Obolactone

Asymmetric synthesis plays a crucial role in accessing enantiomerically pure obolactone, which is essential for studying its biological activity. Several approaches have been developed to introduce the required stereocenters with high selectivity.

Enantioselective allylation reactions, such as Brown's asymmetric allylation, have been employed as key steps in the asymmetric total synthesis of obolactone. The first asymmetric total synthesis of obolactone reported by She and co-workers in 2006 utilized asymmetric Brown's allylation to introduce stereocenters. acs.orgchim.itacs.orgnih.govsigmaaldrich.com This strategy involved the asymmetric allyl addition to an aldehyde, providing a chiral homoallylic alcohol intermediate with high enantiomeric excess. acs.org A second asymmetric allylation was subsequently used to install another stereocenter. acs.org

The chiral pool approach, utilizing readily available enantiomerically pure natural products as starting materials, has also been successfully applied to the synthesis of obolactone. L-Aspartic acid is an example of a chiral pool material that has been used to establish the first stereogenic center in the synthesis of obolactone and its diastereomers. rsc.orgchim.itrsc.org Fernandes and co-workers, for instance, disclosed a stereoselective total synthesis of (+)-obolactone starting from commercially available L-aspartic acid, which was converted to an epoxy alcohol intermediate. chim.it

Symmetry-breaking oxidative transformations offer an elegant strategy for introducing chirality into prochiral or meso compounds. The Wacker monooxidation of dienes is one such transformation that has been utilized in the enantioselective synthesis of (+)-obolactone. acs.orgacs.orgacs.orgfigshare.comoup.compageplace.deorganic-chemistry.org This approach involves the selective oxidation of one alkene functional group in a symmetric diene precursor, leading to the formation of a chiral monoketone. acs.orgacs.orgfigshare.comoup.compageplace.deorganic-chemistry.orgorgsyn.org Brückner and Walleser reported a synthesis of (+)-obolactone that featured a symmetry-breaking Wacker monooxidation of a dienediol acetonide as a key step. acs.orgacs.orgfigshare.comoup.compageplace.deorganic-chemistry.orgorgsyn.org

Stereoselective Construction of Key Heterocyclic Moieties

The synthesis of obolactone requires the stereoselective construction of its characteristic dihydro-α-pyrone and dihydro-γ-pyrone rings. Various cyclization strategies have been developed for this purpose.

Prins cyclization is a powerful reaction for the construction of tetrahydropyran (B127337) rings, which can serve as precursors to the dihydropyran moiety found in obolactone. This strategy involves the reaction of an alkene with a carbonyl compound in the presence of an acid catalyst, followed by cyclization. Sabitha and co-workers achieved the synthesis of (+)-obolactone using Prins cyclization as a key step, starting from a chiral homoallylic alcohol and an aldehyde to form a trisubstituted pyran ring. chim.itresearchgate.netthieme-connect.comdovepress.comdovepress.com

The dihydro-γ-pyrone moiety of obolactone can be constructed through various methods, including metal-free Brønsted acid-catalyzed rearrangements of δ-hydroxyalkynones. This rearrangement provides a regioselective and efficient route to the 2,3-dihydro-4H-pyran-4-one core. rsc.orgchim.itrsc.orgnih.govugr.esacs.orgresearchgate.netacs.orgresearchgate.netnih.gov Fernandes and co-workers utilized a metal-free catalytic δ-hydroxyalkynone rearrangement catalyzed by p-TsOH as a key step in their synthesis of (±)-obolactone and for accessing the dihydro-γ-pyrone moiety in a stereoselective total synthesis of obolactones and 7′,8′-dihydroobolactones. rsc.orgchim.itrsc.orgacs.orgacs.orgresearchgate.netnih.gov This method allows for the formation of substituted 2,3-dihydro-4H-pyran-4-ones under mild conditions. acs.orgacs.org

Strategic Allylation Reactions for Olefin Bond Installation

Allylation reactions play a strategic role in the synthesis of obolactone, particularly for introducing the necessary olefin bonds that are often precursors for subsequent transformations like ring-closing metathesis. For instance, allylation reactions have been utilized to provide the requisite olefin bond for the intended ring-closing metathesis, facilitating the installation of the dihydro-α-pyrone moiety rsc.org. Asymmetric allylation reactions, such as Brown's enantioselective allylation, have been highlighted as key steps in achieving the asymmetric total synthesis of obolactone researchgate.netnih.gov.

Prominent Synthetic Methodologies and Catalytic Systems

Several prominent synthetic methodologies and catalytic systems have been successfully applied in the total synthesis of obolactone and its analogues. These methods are crucial for the efficient construction of the complex molecular architecture.

Ring-Closing Metathesis (RCM) in Lactone Ring Formation

Ring-closing metathesis (RCM) is a widely used and powerful technique for the formation of cyclic structures, including the lactone rings found in obolactone. RCM has been frequently employed as a key step in various synthetic routes to obolactone researchgate.netnih.govchim.itorgsyn.orgmedwinpublishers.comresearchgate.net. This reaction involves the intramolecular metathesis of two terminal alkenes, leading to the formation of a cycloalkene and the release of ethylene (B1197577) wikipedia.org. The application of RCM allows for the efficient construction of the dihydro-α-pyrone moiety, which is a core structural element of obolactone rsc.orgresearchgate.netacs.org. Ruthenium-catalyzed RCM, often utilizing catalysts like Grubbs catalysts, is commonly employed due to its functional group tolerance orgsyn.orgmedwinpublishers.comwikipedia.orgnih.gov.

Organometallic Reactions (e.g., Indium-Mediated Barbier Allylation)

Organometallic reactions, particularly those involving indium, have found application in the synthesis of obolactone precursors. Indium-mediated Barbier-type allylation is a notable example, facilitating the formation of carbon-carbon bonds in aqueous media and exhibiting tolerance towards various functional groups rsc.orgresearchgate.netwikipedia.org. This type of reaction has been used to introduce allyl groups into synthetic intermediates chim.itrsc.org. The indium-mediated Barbier reaction can be conducted in a one-pot process where the indium, allyl halide, and electrophile are mixed together wikipedia.org. Studies have explored the enantioselectivity of indium-mediated asymmetric Barbier-type allylations, demonstrating good yields and enantiomeric excesses for the resulting chiral alcohol products in additions to aldehydes and ketones nih.gov.

Application of p-Toluenesulfonic Acid (p-TsOH)-Mediated Cyclizations

p-Toluenesulfonic acid (p-TsOH), a strong organic acid, has been utilized as a catalyst in cyclization reactions during the synthesis of obolactone researchgate.netchim.itresearchgate.netrsc.orgscirp.org. p-TsOH-mediated cyclization has been identified as a key step in certain synthetic strategies, contributing to the formation of the obolactone core structure chim.it. This acid catalysis can facilitate reactions such as the rearrangement of δ-hydroxyalkynones to substituted 2,3-dihydro-4H-pyran-4-ones, a motif present in obolactone researchgate.netresearchgate.netresearchgate.net. p-TsOH is a convenient reagent due to its commercial availability, non-toxicity, and ease of handling preprints.orgwikipedia.org.

Synthesis of Obolactone Stereoisomers and Analogues

The synthesis of obolactone stereoisomers and analogues is important for understanding the relationship between structure and biological activity. Different synthetic approaches have been developed to access specific stereoisomers.

Preparation of Enantiomers (e.g., (+)-Obolactone)

The preparation of specific enantiomers, such as (+)-obolactone, has been a focus of synthetic efforts researchgate.netorgsyn.org. Asymmetric synthesis strategies are employed to control the stereochemistry and obtain the desired enantiomer. For example, one asymmetric total synthesis of obolactone utilized Brown's enantioselective allylation reactions as a key step researchgate.netnih.gov. Another approach to (+)-obolactone involved a symmetry-breaking Wacker monooxidation of a diene acs.org. The synthesis of both enantiomers of obolactone has been reported using different methodologies researchgate.net.

Here is a summary of some key synthetic steps and their outcomes mentioned in the search results:

| Synthetic Step | Key Reagents/Conditions | Outcome / Product | Reference |

| Prins cyclization | Trifluoroacetic acid (TFA) + aldehyde | Trisubstituted pyran | chim.it |

| Keck allylation | Not explicitly specified, but leads to allylated product | Allylated compound with diastereoselectivity (dr=9:1) | chim.it |

| p-TsOH-mediated cyclization | p-TsOH | (+)-Obolactone | chim.it |

| δ-hydroxyalkynone rearrangement | p-TsOH (catalytic) | (±)-Obolactone or 2,3-dihydro-4H-pyran-4-ones | chim.itresearchgate.netresearchgate.net |

| Barbier-type allylation | Indium + allylbromide | Allylated product (e.g., isoindolinone) | chim.itrsc.org |

| Esterification with acryloyl chloride followed by RCM | Acryloyl chloride, RCM catalyst | (+)-Obolactone and 6-epi-obolactone | chim.it |

| Wacker monooxidation followed by RCM | Wacker catalyst, RCM catalyst | (+)-Obolactone and 6-epi-epi-isomer | chim.itacs.org |

| Brown's asymmetric allylation | Not explicitly specified | Chiral intermediate leading to obolactone | researchgate.netnih.gov |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Obolactone | 6101 |

| (+)-Obolactone | 6433244 |

| p-Toluenesulfonic acid | 6101 |

| Indium | 23914 |

| Acryloyl chloride | 13131 |

| Ethylene | 6325 |

Synthesis of Diastereomers (e.g., 6-epi-Obolactone, (+)-epi-Obolactone)

The synthesis of obolactone diastereomers, such as 6-epi-Obolactone and (+)-epi-Obolactone, is often pursued alongside the synthesis of the natural product itself, either through divergent pathways from a common intermediate or by controlling stereochemistry in key steps.

One approach to synthesizing diastereomeric obolactones involves a metal-free catalytic δ-hydroxyalkynone rearrangement to form the dihydro-γ-pyrone moiety. rsc.orgrsc.orgresearchgate.net This strategy has been reported to provide the required dihydropyrone structure. rsc.orgrsc.orgresearchgate.net In one instance, this method was used to synthesize two diastereomeric obolactones and 7',8'-dihydroobolactones. rsc.orgrsc.org

Another synthetic route towards diastereomers like 6-epi-obolactone utilizes a sequence involving esterification followed by ring-closing metathesis (RCM). chim.it This method was employed in a nine-step synthesis that yielded both (±)-6-epi-obolactone and (±)-obolactone. chim.it A separate stereoselective total synthesis of (+)-obolactone and its 6-epi-obolactone diastereomer was achieved in ten steps, starting from a 1,3-diketone and employing Wacker mono-oxidation and Mitsunobu reactions as key steps. chim.it The Mitsunobu esterification step in this route afforded two diastereomers, with inversion yielding obolactone and direct esterification yielding the 6-epi diastereomer. chim.itacs.org

The Barbier reaction has also been explored for accessing obolactone diastereomers. A Barbier allylation reaction was used to synthesize both (R,R)-obolacton and its separable isomer, 6-epi-obolactone. rsc.orgresearchgate.net This approach involved transforming a Barbier allylated product into the desired obolactones via esterification and subsequent ring-closing metathesis. rsc.org

Total Synthesis of Related Dihydropyrone Structures (e.g., 7',8'-Dihydroobolactone)

The synthesis of related dihydropyrone structures, such as 7',8'-Dihydroobolactone (B13446048), is closely linked to the synthetic efforts towards obolactone, as they share structural similarities, particularly the dihydropyrone motifs. rsc.org 7',8'-Dihydroobolactone was isolated from the leaves of Cryptocarya obovata along with obolactone. chim.it

A stereoselective total synthesis of 7',8'-dihydroobolactone has been accomplished. rsc.orgrsc.org One such synthesis utilized a metal-free catalytic δ-hydroxyalkynone rearrangement to construct the dihydro-γ-pyrone moiety. rsc.orgrsc.orgresearchgate.net This approach enabled the stereoselective synthesis of both diastereomeric obolactones and 7',8'-dihydroobolactones. rsc.orgrsc.org The first stereogenic center in this synthesis was introduced using L-aspartic acid as a chiral pool starting material. rsc.orgrsc.org Allylation was then used to install the olefin bond necessary for ring-closing metathesis, allowing access to both dihydro-α-pyrone diastereomers. rsc.orgrsc.org This synthesis confirmed the structure and absolute configuration of (+)-7',8'-dihydroobolactone. rsc.orgrsc.org

Another method for synthesizing 7',8'-dihydroobolactone and its 6-epi isomer involved a Barbier reaction with 3-phenylpropanal, followed by a series of reactions including esterification and ring-closing metathesis. rsc.orgresearchgate.net This sequence afforded 7',8'-dihydroobolactone and 6-epi-7',8'-dihydroobolactone. rsc.orgresearchgate.net

Comparative Analysis of Synthetic Routes

Evaluation of Overall Yields and Step Counts

For 7',8'-dihydroobolactone and its 6-epi isomer, a Barbier reaction-based synthesis yielded the natural product in 33% yield and the 6-epi isomer in 39% yield. rsc.orgresearchgate.net

| Target Molecule(s) | Key Steps | Number of Steps | Overall Yield (%) | Reference |

| Obolactone | Brown's enantioselective allylation, RCM | 11 | 15 | acs.orgnih.govsigmaaldrich.com |

| (+)-Obolactone | Keck allylation, p-TsOH-mediated cyclization | 11 | 13.4 | chim.it |

| (+)-Obolactone | Keck allylation, p-TsOH-mediated cyclization | 16 | 10 | chim.it |

| (+)-Obolactone, 6-epi-Obolactone | Wacker mono-oxidation, Mitsunobu reaction, RCM | 10 | 10 (Obolactone), 9.5 (6-epi) | chim.it |

| (±)-Obolactone, (±)-6-epi-Obolactone | p-TsOH-catalyzed δ-hydroxyalkynone rearrangement, RCM | 9 | 5.8 (Obolactone), 4.4 (6-epi) | chim.it |

| (+)-Obolactone, 6-epi-Obolactone | Chiral pool (L-aspartic acid), p-TsOH-catalyzed rearrangement, RCM | 10 | 10 (Obolactone), 9.5 (6-epi) | chim.it |

| 7',8'-Dihydroobolactone, 6-epi-7',8'-Dihydroobolactone | Barbier reaction, Esterification, RCM | Not specified | 33 (7',8'-Dihydroobolactone), 39 (6-epi) | rsc.orgresearchgate.net |

Assessment of Stereoselectivity and Diastereomeric Ratios

Stereoselectivity is a critical aspect of obolactone synthesis due to the presence of multiple stereocenters. Different synthetic strategies employ various methods to control diastereoselectivity and enantioselectivity.

In the synthesis of obolactones and 7',8'-dihydroobolactones using a metal-free catalytic δ-hydroxyalkynone rearrangement, the approach enabled the targeting of both dihydro-α-pyrone diastereomers. rsc.orgrsc.org The use of L-aspartic acid as a chiral pool starting material helped establish the chirality in the dihydro-γ-pyrone moiety. rsc.org Allylation reactions in this route led to the formation of two diastereomers that could be separated. rsc.org

Some synthetic routes explicitly report diastereomeric ratios (dr). In a modified Evans' aldol (B89426) protocol used in one obolactone synthesis, a reaction catalyzed by TiCl4 and DIPEA resulted in a 3:1 diastereomeric ratio of syn- and anti-aldol products. researchgate.net While this specific example relates to intermediates in a synthesis that can lead to obolactone, it illustrates the control of diastereoselectivity at a key bond-forming step.

The concept of diastereomeric ratio (dr) is used to quantify the relative amounts of diastereomers formed in a reaction. For example, a 20:1 diastereomeric ratio was reported for an aldolate product in a synthesis of auripyrone B, a related natural product. chim.it Achieving high diastereoselectivity is crucial for the efficient synthesis of a specific stereoisomer. caltech.edu

The stereochemical outcome of reactions, including diastereomeric ratios and enantiomeric excess (ee), is a key measure of the efficiency of a stereoselective synthesis. caltech.edunih.govutdallas.edu Different catalysts and conditions can significantly influence these ratios.

Investigative Studies on Obolactone S Biological Activities and Mechanistic Insights

In Vitro Cytotoxicity Evaluation of Obolactone

In vitro studies have been conducted to assess the cytotoxic potential of obolactone against a range of cancer cell lines. These evaluations are crucial for identifying potential anti-cancer properties and determining the compound's potency.

Efficacy Against Specific Cancer Cell Lines (e.g., KB Cell Line, Nasopharyngeal Carcinoma Cells)

Research indicates that obolactone exhibits cytotoxic activity against certain cancer cell lines. Specifically, studies have reported its efficacy against nasopharyngeal carcinoma cells, including the KB cell line. nih.govukaazpublications.com One study mentioned an IC₅₀ value of 3 μM against nasopharyngeal cancer cells. nih.gov Other related compounds, such as cryptoconcatones K and L, isolated from Cryptocarya concinna, have also shown cytotoxic effects against hepatocellular carcinoma cell lines (Huh7) with IC₅₀ values of 4.5 and 3.9 μM, respectively. researchgate.netnih.gov While direct detailed data tables for obolactone's cytotoxicity across a broad panel of cancer cell lines were not extensively available in the search results, the reported activity against nasopharyngeal carcinoma cells highlights a specific area of focus in obolactone research.

Antiprotozoal Activity of Obolactone

Obolactone has also demonstrated activity against parasitic protozoa, suggesting its potential as an antiprotozoal agent. researchgate.netresearchgate.net

Activity against Trypanosoma brucei brucei

Studies have investigated the activity of obolactone against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. researchgate.netplos.orgnih.govbiointerfaceresearch.com Research indicates that obolactone exhibits potent efficacy against Trypanosoma brucei with an IC₅₀ value of 5.3 μM. nih.gov Extracts from traditional medicines have also shown promising antitrypanosomal activities against Trypanosoma brucei brucei, with some exhibiting IC₅₀ values in the low microgram per milliliter range. plos.org While these studies often involve complex extracts, the reported activity of obolactone itself supports its specific effect on this parasite.

Broader Antimicrobial Activity and Potential against Microbial Pathogens

Research Applications in Studying Microbial Resistance Mechanisms

The study of natural products like obolactone can contribute to understanding microbial resistance mechanisms. mdpi.comnih.gov Research into how these compounds interact with microbial cells can provide insights into potential new targets or strategies to overcome resistance. While no direct studies were found specifically using obolactone as a tool to study microbial resistance mechanisms, the broader research on antimicrobial resistance mechanisms in bacteria, such as limiting uptake, modifying drug targets, inactivating drugs, and active efflux, provides a framework within which the study of novel antimicrobial compounds like obolactone could be applied. mdpi.comnih.govresearchgate.net Understanding the mechanism of action of obolactone could reveal new ways to circumvent existing resistance pathways.

Mechanistic Investigations of Biological Action

Investigations into the mechanisms underlying obolactone's biological activities are ongoing. For cytotoxic activity, some studies on related lactone derivatives suggest potential mechanisms involving conjugated addition to nucleophilic amino acid residues in biomolecules, indicative of a Michael type mechanism. researchgate.net For instance, cryptoconcatone L, a cytotoxic molecule structurally related to obolactone, has been computationally investigated for its interaction with tubulin, suggesting it could function as a tubulin binder. nih.gov This aligns with the understanding that microtubule-targeting agents are effective in cancer treatment. nih.gov Further mechanistic studies are needed to fully elucidate how obolactone exerts its cytotoxic and antiprotozoal effects at the molecular level.

Proposed Disruption of Microbial Cellular Pathways

Obolactone is understood to operate by interfering with specific bacterial processes. whiterose.ac.uk Its antimicrobial function is attributed to the disruption of cellular pathways critical for bacterial survival and proliferation. whiterose.ac.uk This interference positions Obolactone as a potent agent against a variety of microbial pathogens. whiterose.ac.uk

Computational Approaches for Molecular Target Prediction (e.g., Molecular Docking Studies with Related Lactones and Known Targets)

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to predict the molecular targets of Obolactone and related lactones. One study identified Obolactone as a putative lead compound against Pseudomonas aeruginosa LasR, a key regulator in quorum sensing. acs.orgnih.gov Molecular docking and a 100-ns molecular dynamics simulation revealed a favorable binding free energy for Obolactone with LasR, calculated at -48.26 kcal/mol. acs.orgnih.gov This was found to be more favorable than the reference compound azithromycin, which showed a binding free energy of -32.09 kcal/mol in the same study. acs.orgnih.gov The lead metabolites, including Obolactone, also conformed to Lipinski's rule of 5 and exhibited thermodynamic stability and compact interactions within the LasR bound complexes. acs.orgnih.gov

Another computational investigation explored the potential of Obolactone and other pyrone derivatives, such as cryptofolione, cryptoyunone B, rugulactone, and spicigerolide, to bind to α-tubulin. This study utilized molecular docking to calculate the empirical energy of interaction (ΔE) and the free energy of hydration (ΔG) for the interaction of these compounds with tubulin. While Obolactone was included in this analysis, its calculated ΔE value (-52.50 kcal/mol) and ΔG value (-18.50 kcal/mol) indicated a less potent interaction with α-tubulin compared to other tested compounds like pironetin (B1678462) (ΔE = -57.32 kcal/mol, ΔG = -24.20 kcal/mol) or certain cryptoconcatones (e.g., Cryptoconcatone F with ΔE = -74.15 kcal/mol, ΔG = -27.60 kcal/mol). The study suggested that while these compounds could potentially function as tubulin binders, tubulin binding might not be the sole factor explaining their biological effects.

These computational approaches provide valuable insights into the potential molecular targets and mechanisms of action of Obolactone and related lactones, guiding further experimental research.

Biosynthetic Pathway Investigations of Obolactone

Proposed Biosynthetic Pathways of Obolactone and Related Cryptocarya Metabolites

Obolactone is an alpha-pyrone isolated from Cryptocarya obovata. nih.govacs.orghpcr.jp The genus Cryptocarya is known to produce a variety of secondary metabolites, including δ-lactone derivatives like obolactone, cryptocaryone, and rugulactone, as well as alkaloids and monoterpene-polyketides. nih.govacs.orgnih.govresearchgate.net

Proposed biosynthetic pathways for some Cryptocarya metabolites, such as cryptolaevilactones A-F, which contain a spiro[3.5]nonane moiety, suggest an unusual [2+2] cyclization between a monoterpene (potentially β-phellandrene) and a polyketide derived from cinnamoyl-CoA and malonyl-CoA units. nih.govacs.org While a specific detailed biosynthetic pathway solely for obolactone has not been fully elucidated in the provided search results, studies on related compounds from Cryptocarya suggest complex origins involving polyketide and possibly monoterpene precursors. nih.govacs.org Research has also suggested biosynthetic pathways for oboflavanones and obochalcolactone (B1249892), other compounds found alongside obolactone in Cryptocarya obovata. nih.govacs.orghpcr.jp One proposal suggests obochalcolactone could arise from the coupling of obolactone and 3,5,7-trihydroxychalcone. acs.org

Methodologies for Elucidating Natural Product Biosynthetic Pathways

Elucidating the biosynthetic pathways of plant natural products presents challenges due to factors such as the dispersed nature of biosynthetic genes across chromosomes and the lack of efficient genetic manipulation systems in many medicinal plants. frontiersin.org Various methodologies are employed to overcome these challenges.

Chemoproteomics Approaches for Enzyme Discovery in Biosynthesis

Chemoproteomics, particularly methods based on activity probes, has shown significant potential in the discovery of enzymes involved in plant natural product biosynthesis. frontiersin.orgnih.govresearchgate.net This approach allows for the rapid identification of functional proteins that interact with specific substrates, thereby accelerating the elucidation of biosynthetic pathways. frontiersin.orgnih.govresearchgate.net Chemoproteomics can directly profile active enzymes, offering a new avenue in plant natural product research and facilitating the discovery of key biosynthetic genes. frontiersin.orgnih.gov Affinity probes, a specialized type of chemical tool used in chemoproteomics, are employed to isolate and identify active enzymes within a biological system. researchgate.net This method has been successfully applied to study the biosynthesis of various natural products, including steviol (B1681142) glycosides, chalcomoracin, and camptothecin. frontiersin.orgnih.govresearchgate.net

Genetic and Enzymatic Studies of Natural Product Biogenesis

Genetic and enzymatic studies are fundamental to understanding natural product biosynthesis. Traditional approaches, such as gene knockout and RNA interference (RNAi), have been used to identify genes involved in biosynthetic pathways by observing changes in metabolite production when specific genes are silenced. frontiersin.org The advent of molecular genetics revealed that genes involved in natural product biosynthesis are often clustered in contiguous stretches of DNA in microorganisms, a discovery that significantly advanced biosynthetic studies. rsc.org This progress has been further aided by advances in whole-genome sequencing, computational analysis tools like anti-SMASH for assigning catalytic function to gene products, and improved genetic manipulation techniques. rsc.orgnih.gov These techniques include gene overexpression to access biosynthetic enzymes, selective gene deletions to isolate intermediates, and methods for heterologous gene expression. rsc.org Detailed enzymology of secondary metabolic pathways, while historically less studied in higher plants compared to primary metabolism, has seen progress with the application of molecular genetics. rsc.org

Implications for Bioengineering and Analog Production

Understanding the genetic and enzymatic basis of natural product biosynthesis has significant implications for bioengineering and the production of natural product analogs.

Reconstitution of Biosynthetic Pathways in Heterologous Hosts

Reconstituting biosynthetic pathways in heterologous hosts is a powerful strategy for the discovery, characterization, and engineering of novel natural products. nih.govresearchgate.net This approach involves identifying target biosynthetic gene clusters, designing and expressing the pathway in a suitable host, and detecting the resulting products. nih.gov Computational tools are often used to identify biosynthetic gene clusters from sequenced genomes. nih.gov Various DNA assembly techniques and engineered heterologous hosts are then utilized for the reconstruction and expression of these gene clusters. nih.gov

Heterologous biosynthesis offers several advantages, including rapid growth of host organisms, simple nutritional requirements, established genetic manipulation methods, and ease of modifying genes or metabolic pathways. researchgate.net This allows for the synthesis of specific target natural products through fermentation. researchgate.net Escherichia coli and Saccharomyces cerevisiae are examples of hosts used for heterologous expression of natural product biosynthetic gene clusters. nih.govresearchgate.net Aspergillus oryzae has also been recognized as an efficient expression system for fungal biosynthetic genes. nih.govjst.go.jp Reconstitution efforts aim to achieve scalable and controlled production of complex plant-derived compounds. frontiersin.orgnih.gov

Research on Structural Modification and SAR of Obolactone Analogues Remains an Unexplored Frontier

While the natural product obolactone, a pyranone isolated from Cryptocarya obovata, has been the subject of research focusing on its isolation, cytotoxic properties, and total synthesis, a comprehensive exploration of its structural modification and the corresponding structure-activity relationships (SAR) of its analogues appears to be a nascent or largely undocumented field of study. chim.itebi.ac.uk An extensive review of available scientific literature reveals a significant gap in research specifically dedicated to the design, synthesis, and biological evaluation of a series of obolactone analogues to systematically probe its SAR.

At present, the scientific community has not published detailed accounts of the following critical areas for obolactone, which would be necessary to construct a thorough analysis as per the requested outline:

Structural Modification and Structure Activity Relationship Sar Studies of Obolactone Analogues

Q & A

Q. What are the established protocols for synthesizing Obolactone in laboratory settings?

- Methodological Answer : Synthesis of Obolactone requires precise control of reaction conditions (e.g., temperature, solvent system, catalyst). A typical protocol involves:

Reagent Preparation : Use high-purity precursors and anhydrous solvents to minimize side reactions.

Reaction Optimization : Conduct pilot reactions under varying conditions (e.g., 60–100°C, 12–24 hours) to identify optimal yields.

Purification : Employ column chromatography or recrystallization, followed by spectroscopic validation (NMR, IR) .

- Key Consideration : Reproducibility hinges on documenting deviations (e.g., moisture sensitivity) in supplementary materials .

Q. How can researchers validate the purity and structural integrity of synthesized Obolactone?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).

- Spectroscopy : H/C NMR for structural confirmation; compare peaks with literature data .

- Elemental Analysis : Verify empirical formula alignment .

- Data Triangulation : Discrepancies in melting points or spectral data warrant re-isolation or impurity profiling .

Q. What analytical techniques are most effective for characterizing Obolactone’s physicochemical properties?

- Methodological Answer : Prioritize techniques based on research goals:

| Property | Technique | Key Parameters |

|---|---|---|

| Solubility | Phase-solubility analysis | Solvent polarity, temperature |

| Stability | Accelerated degradation studies | pH, light exposure, thermal stress |

| Crystallinity | XRD | Diffraction patterns |

- Statistical Validation : Use triplicate measurements to reduce instrumental error .

Advanced Research Questions

Q. How should conflicting data regarding Obolactone’s bioactivity be systematically analyzed?

- Methodological Answer : Address contradictions through:

Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., dose-dependent effects vs. assay variability) .

Experimental Replication : Control variables (e.g., cell line passage number, solvent used) to isolate confounding factors .

Statistical Modeling : Apply ANOVA or Bayesian inference to assess significance of outliers .

- Case Study : If cytotoxicity varies across studies, validate using standardized protocols (e.g., MTT assay under identical O levels) .

Q. What strategies are recommended for designing mechanistic studies to explore Obolactone’s interactions at the molecular level?

- Methodological Answer : Adopt a multi-disciplinary framework:

- In Silico Docking : Predict binding affinity to target proteins using tools like AutoDock .

- Kinetic Assays : Measure enzyme inhibition rates (e.g., IC values) under physiological conditions .

- Isotopic Labeling : Track metabolic pathways via C-labeled Obolactone in vitro .

- Hypothesis Testing : Formulate PICOT-style questions (Population, Intervention, Comparison, Outcome, Time) to structure experiments .

Q. How can computational modeling be integrated with experimental data to predict Obolactone’s behavior in biological systems?

- Methodological Answer : Combine molecular dynamics (MD) simulations with wet-lab validation:

Parameterization : Use DFT calculations to derive charge distributions for MD force fields .

Validation : Compare predicted membrane permeability with in vitro Caco-2 cell assays .

Iterative Refinement : Adjust models based on discrepancies (e.g., logP vs. experimental partition coefficients) .

- Collaborative Workflow : Establish shared data repositories for cross-validation between computational and experimental teams .

Guidelines for Addressing Data Gaps

- Literature Reviews : Systematically mine databases (e.g., PubMed, SciFinder) using Boolean operators to identify understudied aspects (e.g., "Obolactone AND pharmacokinetics NOT industrial") .

- Mixed-Methods Approaches : Pair quantitative assays (e.g., LC-MS quantification) with qualitative interviews to contextualize findings (e.g., researcher bias in data interpretation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.